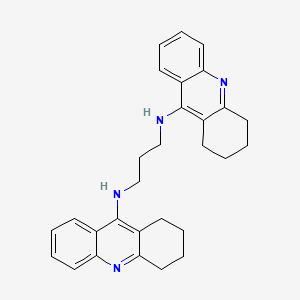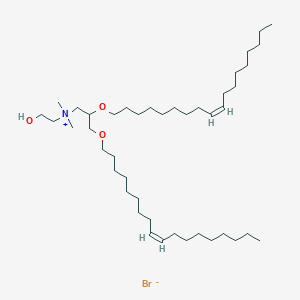
Nhs-mmaf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxysuccinimide-monomethyl auristatin F (Nhs-mmaf) is a modified form of monomethyl auristatin F (Mmaf), a potent tubulin polymerization inhibitor used as an antitumor agent . This compound is commonly used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nhs-mmaf involves the conjugation of monomethyl auristatin F with N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The NHS ester reacts with the amino group of monomethyl auristatin F, forming a stable amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and stored under specific conditions to maintain stability .
化学反应分析
Types of Reactions
Nhs-mmaf primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, monomethyl auristatin F, dimethyl sulfoxide (DMSO)
Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH.
Major Products
The major product of the reaction between this compound and an amine is a stable amide bond, which is crucial for the formation of antibody-drug conjugates .
科学研究应用
Nhs-mmaf has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. It is used to create antibody-drug conjugates (ADCs) that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues . In addition to its use in cancer research, this compound is also employed in studies involving protein functionalization and bioconjugation .
作用机制
Nhs-mmaf exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound is linked to an antibody that specifically targets cancer cells, ensuring selective delivery and minimizing off-target effects .
相似化合物的比较
Nhs-mmaf is often compared to other monomethyl auristatin derivatives, such as monomethyl auristatin E (Mmae). Both compounds inhibit tubulin polymerization, but this compound has a charged carboxyl group at the C-terminus, making it less permeable to cell membranes and slightly less toxic than Mmae . Other similar compounds include dolastatin 10 and its analogs, which also target tubulin but differ in their chemical structures and pharmacokinetic properties .
Similar Compounds
- Monomethyl auristatin E (Mmae)
- Dolastatin 10
- Maytansinoid derivatives (DM2, DM4)
- Tubulysins
This compound stands out due to its specific modifications that enhance its stability and reduce its toxicity, making it a valuable tool in targeted cancer therapy .
属性
分子式 |
C49H78N6O12 |
|---|---|
分子量 |
943.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H78N6O12/c1-12-32(6)44(37(65-10)29-40(58)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)26-18-14-17-23-41(59)67-55-38(56)24-25-39(55)57/h13,15-16,20-21,30-33,35-37,42-45H,12,14,17-19,22-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 |
InChI 键 |
HANHTXBATRQQFL-YTVPMEHESA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)


![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)


